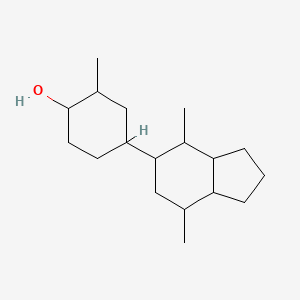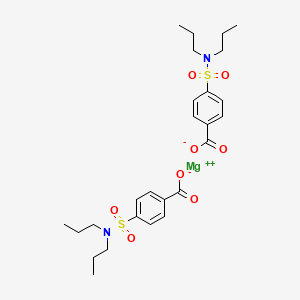
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-sulphosalicylic acid under alkaline conditions to form the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is often purified through crystallization or filtration techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques to differentiate between cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used as a dye in textiles, leather, and paper industries
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, making it useful in aqueous environments. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Direct Black 38: Another azo dye with similar applications but different structural features.
Congo Red: A well-known azo dye used in histology and as an indicator.
Methyl Orange: An azo dye commonly used as a pH indicator .
Uniqueness
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to form stable complexes with metal ions and its high solubility in water make it particularly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
94236-86-9 |
|---|---|
Molekularformel |
C13H12N4O6S |
Molekulargewicht |
352.32 g/mol |
IUPAC-Name |
3-[(2,4-diaminophenyl)diazenyl]-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C13H12N4O6S/c14-6-1-2-10(9(15)3-6)16-17-11-5-7(24(21,22)23)4-8(12(11)18)13(19)20/h1-5,18H,14-15H2,(H,19,20)(H,21,22,23) |
InChI-Schlüssel |
NIBIQWLKEOSZCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)N=NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




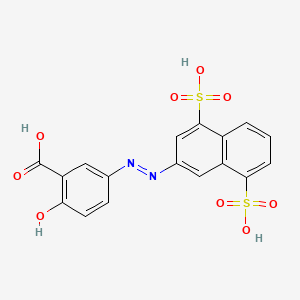

![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
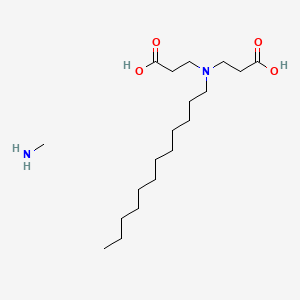
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
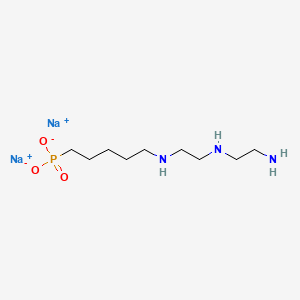
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
